Cratoxylone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Phytochemical Compounds and Pharmacological Activities : Plants from the Cratoxylum genus have been used in traditional medicine across various Asian countries. Phytochemical compounds identified include flavonoids, xanthones, benzophenones, terpenoids, quinones, sterols, and other phenolic compounds. The extracts of Cratoxylum species exhibit a range of pharmacological activities, such as cytotoxic, antiplasmodial, antibacterial, antioxidant, antiulcer, α-glucosidase inhibition, and anti-inflammatory properties (Juanda, Fidrianny, Ruslan, & Insanu, 2019).

Antimicrobial Activity : A study on Cratoxylum formosum demonstrated comparable antimicrobial efficacy against periodontopathic bacteria strains to the standard drug chlorhexidine (Kuvatanasuchati, Laphookhieo, & Rodanant, 2011).

Anticancer Effects on Cholangiocarcinoma Cells : Cratoxylum formosum extracts have shown potent cytotoxicity against human cholangiocarcinoma cells. The anticancer activity involves induction of apoptosis, cell cycle arrest, and suppression of migration and invasion properties of the cancer cells, associated with the suppression of NF-κB and STAT3 pathways (Senggunprai, Thammaniwit, Kukongviriyapan, Prawan, Kaewseejan, & Siriamornpun, 2016).

Apoptosis Induction in Cancer Cells : α-Mangostin isolated from Cratoxylum arborescens has been found to induce apoptosis in MDA-MB-231 breast cancer cells, involving both the extrinsic and intrinsic apoptosis pathways and the NF-κB and HSP70 signaling pathways (Ibrahim et al., 2014).

Anti-Diabetic Potential : The extracts of Cratoxylum formosum subsp. formosum have shown significant inhibitory activities against carbohydrate hydrolyzing enzymes, indicating potential anti-diabetic properties (Arsakit, Thongchuai, Sedlak, & Surapinit, 2020).

Anti-Ulcerogenic Property : α-Mangostin from Cratoxylum arborescens demonstrated significant anti-ulcerogenic activity in a rat model of ulcer, involving antioxidant properties and anti-Helicobacter pylori activity (Sidahmed et al., 2013).

Mecanismo De Acción

Target of Action

Cratoxylone is a compound isolated from the bark of Cratoxylum Cochinchinense . It has been found to possess antiplasmodial activity , suggesting that its primary targets are likely to be proteins or enzymes involved in the life cycle of the Plasmodium parasite.

Mode of Action

Given its antiplasmodial activity, it is likely that cratoxylone interacts with its targets in a way that inhibits the growth or reproduction of the plasmodium parasite .

Biochemical Pathways

Considering its antiplasmodial activity, it can be inferred that cratoxylone likely affects pathways crucial to the survival and replication of the plasmodium parasite .

Result of Action

The primary result of Cratoxylone’s action is its antiplasmodial activity . This suggests that the compound effectively inhibits the growth or reproduction of the Plasmodium parasite, which is responsible for malaria.

Propiedades

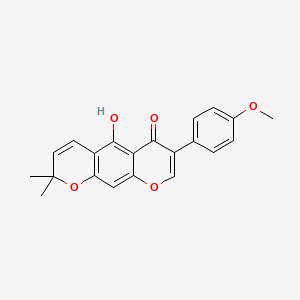

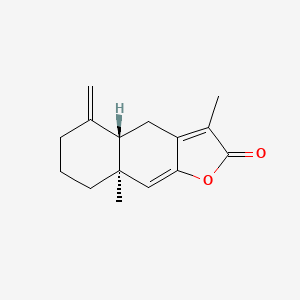

IUPAC Name |

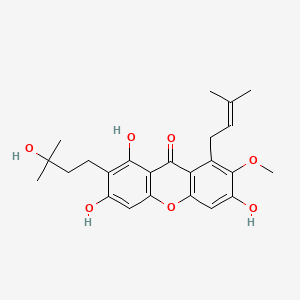

1,3,6-trihydroxy-2-(3-hydroxy-3-methylbutyl)-7-methoxy-8-(3-methylbut-2-enyl)xanthen-9-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O7/c1-12(2)6-7-14-19-17(11-16(26)23(14)30-5)31-18-10-15(25)13(8-9-24(3,4)29)21(27)20(18)22(19)28/h6,10-11,25-27,29H,7-9H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSXIWUDODLMCGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=CC2=C1C(=O)C3=C(O2)C=C(C(=C3O)CCC(C)(C)O)O)O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How were the structures of cratoxylone and other isolated compounds elucidated in this study?

A2: The researchers primarily employed 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy to determine the structures of cratoxylone and the other twelve isolated prenylated xanthones [, ]. This technique provides detailed information about the connectivity and spatial arrangement of atoms within a molecule. By comparing the obtained spectroscopic data with existing literature values, the researchers confidently identified and characterized each compound [, ]. This approach ensures accurate structural elucidation, a crucial step for subsequent investigations into biological activity and potential applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.